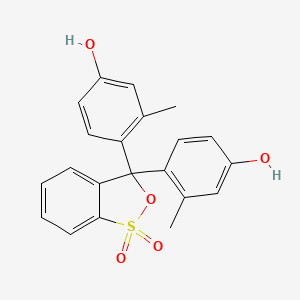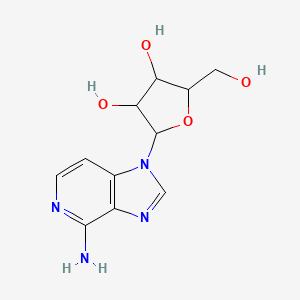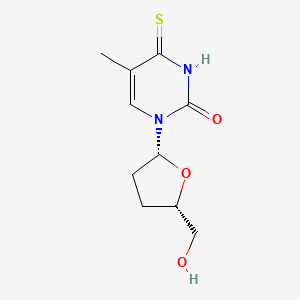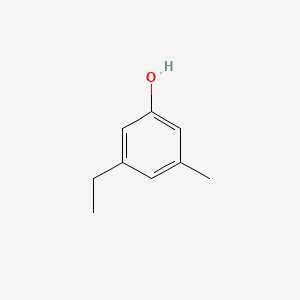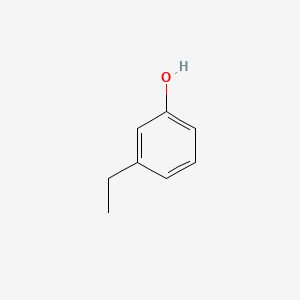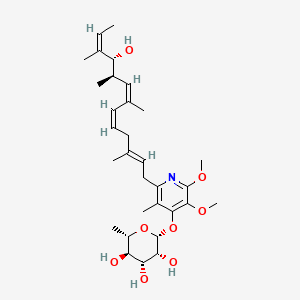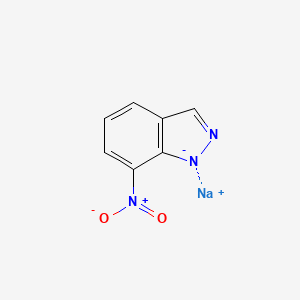
7-硝基吲唑钠盐
描述
7-硝基吲唑-1-钠盐,通常被称为 7-NINA,是一种非选择性一氧化氮合酶 (NOS) 抑制剂。 该化合物已被广泛研究用于其潜在的治疗应用,特别是在神经保护和炎症领域 .
科学研究应用
7-硝基吲唑-1-钠盐具有广泛的科学研究应用:
化学: 用作有机合成中的试剂,以及分析化学中的参考化合物。
生物学: 研究其对一氧化氮合酶的影响及其在细胞信号通路中的作用。
医学: 研究其潜在的神经保护作用及其调节炎症反应的能力。
工业: 用于开发新药物,以及作为药物发现的工具.
作用机制
7-硝基吲唑-1-钠盐通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责产生一氧化氮的酶。一氧化氮是一种重要的信号分子,参与各种生理过程,包括血管舒张、神经传递和免疫反应。 通过抑制一氧化氮合酶,7-硝基吲唑-1-钠盐可以调节这些过程,并可能提供治疗益处 .
类似化合物:
7-硝基吲唑: 一种与一氧化氮合酶具有类似抑制效应的密切相关化合物。
L-NAME (Nω-硝基-L-精氨酸甲酯): 另一种具有不同结构性质的一氧化氮合酶抑制剂。
氨基胍: 一种诱导型一氧化氮合酶的选择性抑制剂.
独特性: 7-硝基吲唑-1-钠盐的独特性在于其对一氧化氮合酶的非选择性抑制,使其成为研究一氧化氮抑制在各种生物系统中的整体影响的宝贵工具。 其结构性质也允许其与酶进行特定相互作用,为深入了解酶的功能和调节提供了见解 .
生化分析
Biochemical Properties
7-Nitroindazole sodium salt interacts with neuronal nitric oxide synthase, inhibiting its function . This interaction is significant because nitric oxide synthase plays a crucial role in the production of nitric oxide, a compound that can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindazole sodium salt indirectly inhibits this signaling process .
Cellular Effects
The effects of 7-Nitroindazole sodium salt on cells are primarily related to its inhibition of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt reduces the production of nitric oxide, a key signaling molecule, thereby influencing various cellular processes . For instance, it has been observed to affect the distribution of neuronal nitric oxide synthase in the cerebral cortex of hypoxic newborn piglets .
Molecular Mechanism
At the molecular level, 7-Nitroindazole sodium salt exerts its effects by binding to neuronal nitric oxide synthase and inhibiting its activity . This inhibition prevents the conversion of arginine to citrulline and nitric oxide, thereby reducing the amount of nitric oxide available for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitroindazole sodium salt have been observed to change over time. For example, in a study on rats, it was found that the administration of 7-Nitroindazole sodium salt raised the threshold for electroconvulsions, with a partial recovery of erection seen in the low- and high-dose groups after 3 hours .
Dosage Effects in Animal Models
The effects of 7-Nitroindazole sodium salt vary with different dosages in animal models. In a study on rats, it was found that 7-Nitroindazole sodium salt administered intraperitoneally at doses ranging between 50–200 mg/kg raised the threshold for electroconvulsions .
Metabolic Pathways
The metabolic pathways that 7-Nitroindazole sodium salt is involved in are primarily related to its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt affects the conversion of arginine to citrulline and nitric oxide, a key step in the nitric oxide signaling pathway .
准备方法
合成路线和反应条件: 7-硝基吲唑-1-钠盐的合成通常包括吲唑的硝化,然后形成钠盐。硝化过程可以使用浓硝酸和硫酸的混合物来实现。 得到的 7-硝基吲唑然后用氢氧化钠处理形成钠盐 .
工业生产方法: 7-硝基吲唑-1-钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 7-硝基吲唑-1-钠盐会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下还原为氨基。
还原: 该化合物可以还原形成不同的衍生物。
取代: 硝基可以在适当的条件下被其他官能团取代.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 催化氢化或化学还原剂,如硼氢化钠。
取代: 各种亲核试剂可用于取代反应.
主要产物:
氧化: 吲唑的氨基衍生物。
还原: 7-硝基吲唑-1-钠盐的还原形式。
取代: 取代的吲唑衍生物.
相似化合物的比较
7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.
Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.
Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .
属性
IUPAC Name |
sodium;7-nitroindazol-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-NINA?
A: 7-NINA acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]
Q2: How does 7-NINA's selectivity for nNOS compare to other NOS inhibitors?
A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), 7-NINA demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]
Q3: What are the downstream effects of nNOS inhibition by 7-NINA?
A: Inhibiting nNOS with 7-NINA leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]
Q4: Does 7-NINA influence blood pressure regulation?
A: Research in rats suggests that central administration of 7-NINA can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []
Q5: What is the impact of 7-NINA on neurotransmitter release?
A: 7-NINA has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, 7-NINA increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]
Q6: Can 7-NINA impact inflammatory responses?
A: Studies demonstrate that intra-articular injection of 7-NINA can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []
Q7: How does 7-NINA interact with the glutamatergic system?
A: Research indicates that 7-NINA can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []
Q8: Does 7-NINA affect neuronal survival under hypoxic conditions?
A: Studies using neonatal rat retinas suggest that 7-NINA can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for 7-NINA under hypoxic conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





